5-Fluoro-4-(4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazol-6-yl)-N-(5-(piperazin-1-yl)pyridin-2-yl)pyrimidin-2-amine
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Overview
Description
5-Fluoro-4-(4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazol-6-yl)-N-(5-(piperazin-1-yl)pyridin-2-yl)pyrimidin-2-amine: is a complex organic compound with the molecular formula C15H15F2N5 and a molecular weight of 303.31 g/mol . This compound is characterized by its unique structure, which includes a benzimidazole core, a pyrimidine ring, and multiple fluorine atoms. It is used in various scientific research applications, particularly in the fields of chemistry and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-4-(4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazol-6-yl)-N-(5-(piperazin-1-yl)pyridin-2-yl)pyrimidin-2-amine involves multiple steps, including the formation of the benzimidazole core and the subsequent attachment of the pyrimidine and piperazine moieties. The key steps in the synthesis are as follows:
Formation of the Benzimidazole Core: The benzimidazole core is synthesized through a condensation reaction between o-phenylenediamine and a suitable carboxylic acid derivative under acidic conditions.
Pyrimidine Ring Formation: The pyrimidine ring is formed through a cyclization reaction involving appropriate precursors.
Attachment of Piperazine Moiety: The piperazine moiety is introduced via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole core, using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed on the pyrimidine ring using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the fluorine atoms, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole N-oxides, while reduction can produce reduced pyrimidine derivatives.
Scientific Research Applications
5-Fluoro-4-(4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazol-6-yl)-N-(5-(piperazin-1-yl)pyridin-2-yl)pyrimidin-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The benzimidazole core is known to interact with DNA and proteins, potentially inhibiting key enzymes and disrupting cellular processes. The fluorine atoms enhance the compound’s binding affinity and stability, making it a potent inhibitor of certain biological targets.
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-2-methyl-1H-benzimidazole: Shares the benzimidazole core but lacks the pyrimidine and piperazine moieties.
5-Fluoro-2-aminopyrimidine: Contains the pyrimidine ring but lacks the benzimidazole core and piperazine moiety.
N-(5-(Piperazin-1-yl)pyridin-2-yl)pyrimidin-2-amine: Contains the piperazine and pyrimidine moieties but lacks the benzimidazole core.
Uniqueness
The uniqueness of 5-Fluoro-4-(4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazol-6-yl)-N-(5-(piperazin-1-yl)pyridin-2-yl)pyrimidin-2-amine lies in its combination of structural features, which confer specific chemical and biological properties. The presence of multiple fluorine atoms enhances its stability and binding affinity, making it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C24H26F2N8 |
---|---|
Molecular Weight |
464.5 g/mol |
IUPAC Name |
5-fluoro-4-(7-fluoro-2-methyl-3-propan-2-ylbenzimidazol-5-yl)-N-(5-piperazin-1-ylpyridin-2-yl)pyrimidin-2-amine |
InChI |
InChI=1S/C24H26F2N8/c1-14(2)34-15(3)30-23-18(25)10-16(11-20(23)34)22-19(26)13-29-24(32-22)31-21-5-4-17(12-28-21)33-8-6-27-7-9-33/h4-5,10-14,27H,6-9H2,1-3H3,(H,28,29,31,32) |
InChI Key |
HBRDIGIIKSCKOS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(N1C(C)C)C=C(C=C2F)C3=NC(=NC=C3F)NC4=NC=C(C=C4)N5CCNCC5 |
Origin of Product |
United States |
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